molecular formula C18H20N2O4S2 B2512444 Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate CAS No. 268733-37-5

Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2512444
CAS No.: 268733-37-5
M. Wt: 392.49
InChI Key: IFXPGFKTFZXOEJ-UHFFFAOYSA-N
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Description

This compound features a 4,5-dimethylthiophene core with an ethyl ester at position 3 and a carbamothioyl urea moiety at position 2, linked to a 4-methoxyphenyl carbonyl group. The carbamothioyl group (N–C(=S)–N) distinguishes it from typical amide or cyano-substituted thiophene derivatives.

Properties

IUPAC Name

ethyl 2-[(4-methoxybenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-5-24-17(22)14-10(2)11(3)26-16(14)20-18(25)19-15(21)12-6-8-13(23-4)9-7-12/h6-9H,5H2,1-4H3,(H2,19,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXPGFKTFZXOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene core with multiple functional groups, including a methoxyphenyl carbonyl moiety and a carbamothioyl group. These structural characteristics suggest potential interactions with various biological targets, making it a subject of interest for further investigation.

Molecular Formula and Weight

  • Molecular Formula : C15_{15}H16_{16}N2_{2}O3_{3}S
  • Molecular Weight : 318.36 g/mol

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that thiophene derivatives possess antimicrobial properties against various bacterial strains.
  • Anticancer Potential : The compound's structure allows for interactions with cellular pathways involved in cancer progression, suggesting potential use in cancer therapy.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation, which could be beneficial in treating inflammatory diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, thereby altering metabolic pathways.
  • Receptor Interaction : It may interact with various receptors, influencing signaling pathways critical for cell function and survival.
  • Oxidative Stress Modulation : By scavenging free radicals or modulating antioxidant pathways, the compound may help mitigate oxidative stress-related damage.

Antimicrobial Activity

A study conducted on thiophene derivatives showed that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, highlighting the compound's potential as an antimicrobial agent.

Anticancer Properties

In vitro studies have demonstrated that thiophene derivatives can induce apoptosis in cancer cell lines. For instance, a derivative structurally related to this compound was shown to inhibit cell proliferation in breast cancer cells by inducing cell cycle arrest.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure HighlightsUnique Features
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylic acidContains a benzothiophene coreLacks methoxy substitution
2-(Chloroacetyl)amino derivativesFeatures chloroacetyl groupEnhanced reactivity due to halogen
Thienopyrimidine derivativesIncorporates pyrimidine ringPotentially different biological activity

This comparison illustrates how the specific functional groups and structural arrangement of this compound may influence its biological properties and synthetic applicability.

Future Research Directions

Further empirical studies are essential to elucidate the detailed mechanisms of action and therapeutic potential of this compound. Potential areas for future research include:

  • In vivo Studies : To assess the pharmacokinetics and pharmacodynamics in animal models.
  • Mechanistic Studies : To uncover the specific molecular targets and pathways influenced by the compound.
  • Formulation Development : To explore effective delivery methods for enhancing bioavailability and therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Core Structure and Substituent Variations
  • Ethyl 2-Amino-4,5-Dimethylthiophene-3-Carboxylate (Precursor): This precursor lacks the carbamothioyl urea group and serves as a foundational structure for synthesizing derivatives. Its simplicity enables diverse functionalization, such as cyanoacetylation or Knoevenagel condensation, to generate bioactive compounds .
  • Ethyl 2-(2-Cyano-3-Substituted Phenyl Acrylamido)-4,5-Dimethylthiophene-3-Carboxylates: These derivatives (e.g., 3d, 3f) replace the carbamothioyl urea with acrylamido groups bearing cyano and substituted phenyl moieties. For example: 3d: 4-Hydroxyphenyl substituent (mp: 298–300°C; IR: NH, OH, C≡N, C=O stretches) . 3f: 4-Hydroxy-3,5-dimethoxyphenyl substituent (mp: 245–246°C; IR: OCH₃, C≡N, C=O stretches) . Key Differences: The absence of the thiourea group reduces hydrogen-bonding capacity, while cyano and hydroxyl/methoxy groups influence antioxidant and anti-inflammatory activities .
2.2 Thiophene Derivatives with Thiourea Moieties
  • Ethyl 2-[({2,2,2-Trichloro-1-[(4-Methoxybenzoyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-Carboxylate (): This analog shares the 4-methoxybenzoyl and carbamothioyl groups but incorporates a trichloroethyl chain and a saturated tetrahydrobenzo[b]thiophene ring.
  • Ethyl 4-(4-Chlorophenyl)-2-[(Cyanoacetyl)Amino]Thiophene-3-Carboxylate (): Features a cyanoacetyl amino group and 4-chlorophenyl substituent. The chloro group’s electron-withdrawing nature contrasts with the methoxy group in the target compound, affecting electronic distribution and binding affinity .

Physicochemical and Spectral Properties

Property Target Compound 3d () Compound
Core Structure 4,5-Dimethylthiophene 4,5-Dimethylthiophene Tetrahydrobenzo[b]thiophene
Key Substituents Carbamothioyl urea, 4-methoxyphenyl Acrylamido, 4-hydroxyphenyl Trichloroethyl, 4-methoxybenzoyl
Melting Point Not reported 298–300°C Not reported
IR Peaks Expected: C=S (~1250 cm⁻¹), ester C=O (~1660 cm⁻¹) NH (3239 cm⁻¹), OH (3131 cm⁻¹), C≡N (2212 cm⁻¹) Likely C=S, ester C=O
1H NMR Anticipated signals: NH (δ ~10–12 ppm), OCH₃ (δ ~3.8 ppm) NH (δ 11.87 ppm), OH (δ 10.83 ppm) Trichloroethyl protons (δ ~4–5 ppm)

Q & A

Basic Research Questions

Q. What are the established synthetic routes and purification protocols for Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate followed by Knoevenagel condensation with substituted benzaldehydes. Key steps include:

  • Cyanoacetylation : Using 1-cyanoacetyl-3,5-dimethylpyrazole under reflux conditions in ethanol.
  • Condensation : Catalyzed by piperidine and acetic acid in toluene (5–6 hours, 80–90°C) .
  • Purification : Recrystallization with ethanol or methanol achieves >95% purity. Chromatography (e.g., silica gel column) may be used for intermediates .

Q. How is the structural integrity and purity of this compound validated in research settings?

  • Methodological Answer : Characterization relies on:

  • Spectroscopy :
  • IR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹).
  • ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene ring protons at δ 6.8–7.2 ppm) and carbon backbone.
  • Mass Spectrometry : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 433.1) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .

Q. What in vitro assays are recommended to evaluate its biological activity?

  • Methodological Answer : Standard assays include:

  • Antioxidant Activity : DPPH radical scavenging (IC₅₀ values) and FRAP assays .
  • Anti-inflammatory Activity : Inhibition of COX-1/COX-2 enzymes or carrageenan-induced paw edema in rodent models .
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and minimize side products?

  • Methodological Answer : Critical variables include:

  • Catalyst Selection : Piperidine vs. morpholine for Knoevenagel condensation (yield variance: 72–94%) .
  • Solvent Polarity : Toluene vs. DMF for controlling reaction kinetics .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 90°C) reduces decomposition .
  • DOE Approach : Fractional factorial design to identify dominant factors (e.g., pH, molar ratios) .

Q. How should contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Strategies involve:

  • Comparative SAR Analysis : Modifying substituents (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) to assess activity trends .
  • Dose-Response Curves : Re-evaluating IC₅₀ values under standardized conditions (e.g., 24-hour incubation) .
  • Target Validation : siRNA knockdown of suspected targets (e.g., tubulin) to confirm mechanism .

Q. What computational methods are suitable for predicting its interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with tubulin (PDB ID: 1SA0) .
  • MD Simulations : GROMACS for stability assessment (e.g., RMSD < 2.0 Å over 100 ns) .
  • QSAR Modeling : Topomer CoMFA to correlate substituent electronegativity with bioactivity .

Safety and Compliance

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer : Based on SDS

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation (TLV: 1 mg/m³) .
  • Storage : In amber vials under nitrogen at –20°C to prevent hydrolysis .

Tables for Key Data

Table 1: Synthetic Yield Optimization

VariableOptimal ConditionYield (%)Purity (%)
Catalyst (piperidine)10 mol%9498
Solvent (toluene)Reflux8997
Reaction Time6 hours9296
Source: Adapted from

Table 2: Biological Activity Comparison

SubstituentDPPH IC₅₀ (µM)COX-2 Inhibition (%)
4-Methoxyphenyl12.3 ± 1.278.4 ± 3.1
4-Chlorophenyl18.7 ± 2.165.2 ± 2.8
Source:

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